Cas no 353743-98-3 (2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-)
353743-98-3 structure
Product Name:2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-
CAS-Nr.:353743-98-3
MF:C22H32O2
MW:328.488286972046
CID:1470034
Update Time:2024-08-24
2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-
- 2,4,6,8-Nonatetraenoic acid, 7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-
- Sparfloxacin Impurity 4
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- Inchi: 1S/C22H32O2/c1-6-9-19(16-21(23)24)12-7-10-17(2)13-14-20-18(3)11-8-15-22(20,4)5/h7,10,12-14,16H,6,8-9,11,15H2,1-5H3,(H,23,24)/b12-7+,14-13+,17-10-,19-16+
- InChI-Schlüssel: VUECKWKGNKFQRA-LGRCTREYSA-N
- Lächelt: C(O)(=O)/C=C(\CCC)/C=C/C=C(/C)\C=C\C1C(C)(C)CCCC=1C
Berechnete Eigenschaften
- Genaue Masse: 328.24036
Experimentelle Eigenschaften
- Dichte: 0.994±0.06 g/cm3(Predicted)
- Schmelzpunkt: 139-141 °C(Solv: ethyl acetate (141-78-6); hexane (110-54-3))
- Siedepunkt: 486.7±14.0 °C(Predicted)
- PSA: 37.3
- pka: 4.73±0.33(Predicted)
2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)- Verwandte Literatur
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
353743-98-3 (2,4,6,8-Nonatetraenoic acid,7-methyl-3-propyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6Z,8E)-) Verwandte Produkte
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